molecular formula C18H17N5OS B3494227 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B3494227
M. Wt: 351.4 g/mol
InChI Key: PDXWXBYZLSUETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a tetrazole ring and a tetrahydroquinoline moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the formation of the tetrazole ring. Common synthetic routes include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE include other tetrazole derivatives and tetrahydroquinoline-based compounds. These compounds share similar structural features but may differ in their specific biological activities and applications . For example:

The uniqueness of this compound lies in its combination of the tetrazole and tetrahydroquinoline structures, which may confer distinct biological properties and applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c24-17(22-12-6-8-14-7-4-5-11-16(14)22)13-25-18-19-20-21-23(18)15-9-2-1-3-10-15/h1-5,7,9-11H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXWXBYZLSUETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
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2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
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2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
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2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
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2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

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